

Theoretical molecular weight of Acid-PEG12-CHO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid-PEG12-CHO

Cat. No.: B11931067

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In-Depth Technical Guide: Acid-PEG12-CHO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides detailed information on the theoretical molecular weight and key physicochemical properties of **Acid-PEG12-CHO**, a heterobifunctional PEG linker. This molecule is of significant interest in bioconjugation, drug delivery, and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

The fundamental quantitative data for **Acid-PEG12-CHO** is summarized below.

Property	Value	Reference
Chemical Formula	C ₂₇ H ₅₂ O ₁₅	[1]
Theoretical Molecular Weight	616.69 g/mol	[1]

Hypothetical Experimental Workflow: Characterization of Acid-PEG12-CHO

The following diagram outlines a typical experimental workflow for the characterization and quality control of **Acid-PEG12-CHO**. This process ensures the identity, purity, and stability of the compound before its use in further applications.

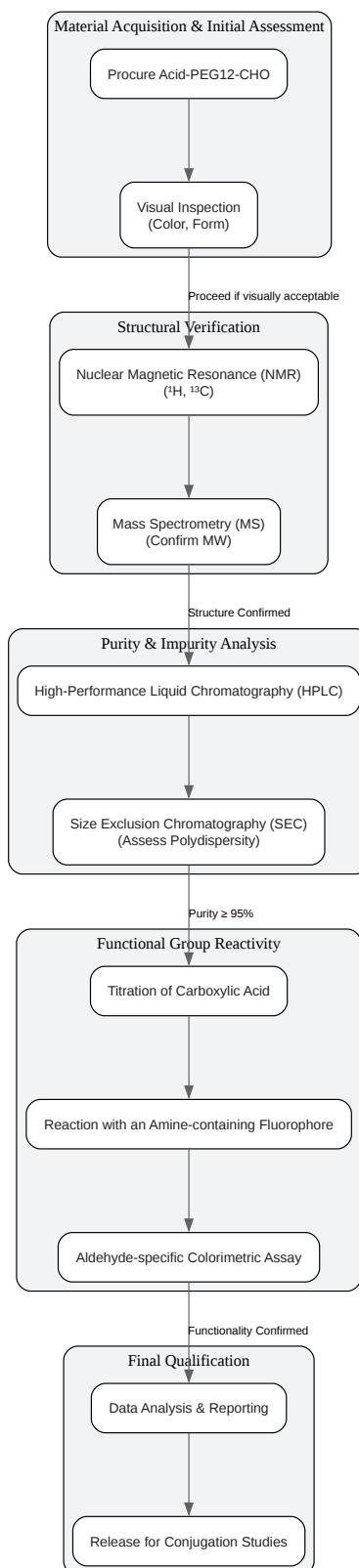
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Fig. 1: Experimental Workflow for Acid-PEG12-CHO Characterization.

Detailed Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the available instrumentation and the specific requirements of a project, the following provides an overview of the methodologies cited in the workflow.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of **Acid-PEG12-CHO**.
- Methodology:
 - Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
 - Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Process the spectra to identify characteristic peaks corresponding to the polyethylene glycol backbone, the terminal carboxylic acid, and the aldehyde functional groups.
 - Compare the observed chemical shifts and integration values with the expected structure.

2. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of **Acid-PEG12-CHO**.
- Methodology:
 - Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
 - Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
 - Acquire the mass spectrum in positive or negative ion mode.
 - Identify the molecular ion peak ($[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$) and confirm that the mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of 616.69 g/mol .

3. High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound.
- Methodology:
 - Dissolve a known concentration of **Acid-PEG12-CHO** in the mobile phase.
 - Inject the sample onto a suitable HPLC column (e.g., C18).
 - Elute the compound using a gradient of two or more solvents (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).
 - Detect the compound using a UV detector (if applicable) or an evaporative light scattering detector (ELSD).
 - Calculate the purity based on the relative area of the main peak.

Signaling Pathways and Applications

Acid-PEG12-CHO is not directly involved in signaling pathways itself. Instead, it serves as a flexible linker to connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a payload (e.g., a cytotoxic drug or a fluorescent probe). The choice of targeting moiety dictates the signaling pathway that will be ultimately modulated. For instance, if conjugated to an antibody targeting a receptor tyrosine kinase, the resulting ADC could influence downstream pathways such as the MAPK/ERK or PI3K/Akt pathways upon binding and internalization.

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References

- 1. Acid-PEG12-CHO Datasheet DC Chemicals [dcchemicals.com]

- To cite this document: BenchChem. [Theoretical molecular weight of Acid-PEG12-CHO]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11931067#theoretical-molecular-weight-of-acid-peg12-cho\]](https://www.benchchem.com/product/b11931067#theoretical-molecular-weight-of-acid-peg12-cho)

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